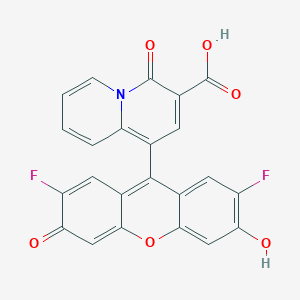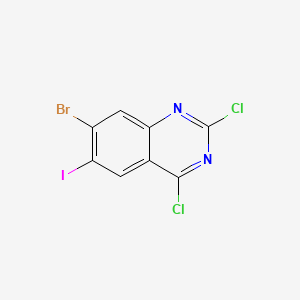
7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one is a quinazolinone derivative with a molecular formula of C8H2BrCl2FN2O and a molecular weight of 311.92 g/mol. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the quinazolinone core, making it a halogenated quinazolinone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Halogenation: The halogen atoms (bromine, chlorine, and fluorine) are introduced through halogenation reactions. These reactions are often carried out using halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and elemental fluorine (F2) under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, often using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolinones or other derivatives.
科学研究应用
Chemistry: 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Research has shown that it can inhibit the growth of various microorganisms and cancer cell lines.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in the treatment of infectious diseases and cancer. Its ability to interfere with cellular processes makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. Its halogenated structure makes it valuable for creating compounds with specific properties.
作用机制
The mechanism by which 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one exerts its effects involves interactions with molecular targets and pathways. The halogen atoms on the quinazolinone core can form hydrogen bonds and other interactions with biological macromolecules, leading to the inhibition of enzymes or receptors involved in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
7-Bromo-2,6-dichloro-8-fluoroquinazolin-4(3H)-one
7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one
Uniqueness: 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one is unique due to its specific halogenation pattern, which influences its reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms in a single molecule provides a distinct profile compared to other quinazolinone derivatives.
属性
分子式 |
C8H2BrCl2FN2O |
|---|---|
分子量 |
311.92 g/mol |
IUPAC 名称 |
7-bromo-2,6-dichloro-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H2BrCl2FN2O/c9-2-1-3-4(6(12)5(2)10)7(15)14-8(11)13-3/h1H,(H,13,14,15) |
InChI 键 |
CHBNNNOKAZBYAX-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1Br)Cl)F)C(=O)NC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


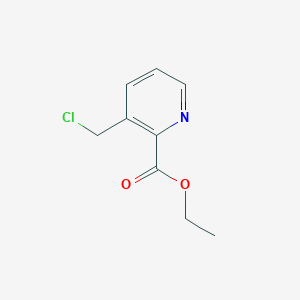
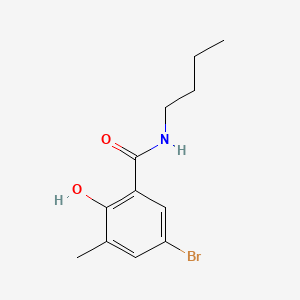
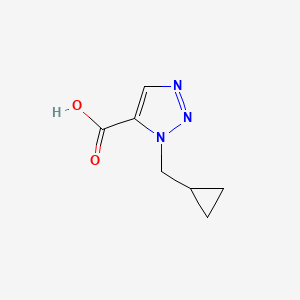
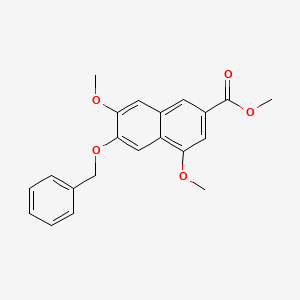
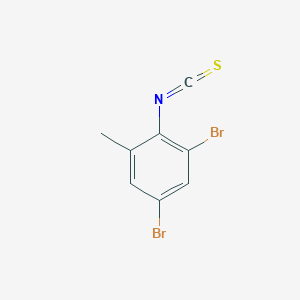
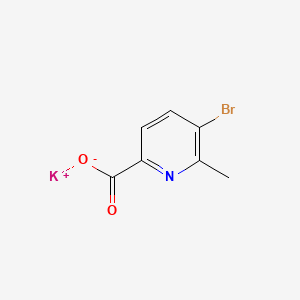
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B15364538.png)
![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
